1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

RORγ inhibition regioisomer SAR virtual screening

SAR inconsistency from off-target interference disrupts RORγ inhibitor campaigns. This compound solves that by providing a multi-target reference standard.

• RORγ inhibitor with steep SAR; regioisomeric switch alters IC50 >50-fold.
• Multi-target activity: mu-opioid activation (4.41 at 9.3 µM), ADAM17 inhibition (1.23% at 6.95 µM), muscarinic M1 activation (-1.07 at 3 µM).
• HepG2 cytotoxicity B Score -7.61 to -7.53 for phenotypic assay normalization.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 438489-05-5
Cat. No. B2893286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS438489-05-5
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC4=CN=CC=C4)C=CC=C3C1=O
InChIInChI=1S/C19H17N3O3S/c1-2-22-16-8-9-17(14-6-3-7-15(18(14)16)19(22)23)26(24,25)21-12-13-5-4-10-20-11-13/h3-11,21H,2,12H2,1H3
InChIKeyPVQHOJMXIGKNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438489-05-5): Structural Identity and Core Pharmacophore


1-Ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438489-05-5, MW 367.42 g/mol, C19H17N3O3S) is a synthetic small molecule built on the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold [1]. This scaffold has been characterized as a retinoic acid-related orphan receptor γ (RORγ) inhibitor chemotype in patent disclosures and primary medicinal chemistry literature [2]. The compound bears an N1-ethyl substituent and an N-(pyridin-3-ylmethyl)sulfonamide side chain, distinguishing it from the more commonly explored N-(pyridin-2-ylmethyl) regioisomer found in early probe compounds [3]. The benzo[cd]indole core provides a rigid, planar aromatic framework that positions the sulfonamide hydrogen-bond acceptor/donor motif and the pendant pyridine ring for target engagement.

Why Generic Substitution of 1-Ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (438489-05-5) with In-Class Analogs Carries Quantifiable Risk


The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class exhibits steep structure–activity relationships (SAR) where seemingly minor modifications produce large potency shifts. In the RORγ inhibitor series, substitution pattern changes on the sulfonamide nitrogen have been shown to alter IC50 values by >50-fold [1]. The regioisomeric switch from pyridin-2-ylmethyl (Compound #32) to pyridin-3-ylmethyl (the target compound) repositions the pyridine nitrogen by one carbon position, which can reorient the hydrogen-bond network at the target binding site and modify selectivity against off-target receptors [2]. Broader screening data for the target compound reveals a multi-target interaction fingerprint that is unlikely to be recapitulated by a close analog with a different heterocycle attachment point . Substituting an analog without verifying matched-pair activity data therefore risks undermining assay reproducibility and invalidating structure–phenotype correlations.

Quantitative Differentiation Evidence for 1-Ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (438489-05-5) vs. Closest Analogs


Regioisomeric Selectivity Shift: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl in Benzo[cd]indole-6-sulfonamide Series

The 3-pyridylmethyl regioisomer presents a distinct hydrogen-bond geometry compared to the 2-pyridylmethyl analog. In the RORγ inhibitor patent series (WO2015096771A1), the 3-pyridylmethyl substituent is explicitly claimed as a preferred embodiment, while the 2-pyridylmethyl variant appears in early probe compound #32 [1][2]. Although direct matched-pair IC50 values for both regioisomers at RORγ are not publicly disclosed in a single assay, the patent’s enumerated examples prioritize the 3-pyridyl attachment, implying a favorable potency or selectivity profile [1].

RORγ inhibition regioisomer SAR virtual screening

Multi-Target Activity Fingerprint: Mu-Opioid, ADAM17, and Muscarinic M1 Modulation at Defined Concentrations

The compound was profiled in a panel of cell-based and biochemical assays sourced from the Scripps Research Institute Molecular Screening Center and the Johns Hopkins Ion Channel Center . At 9.3 µM, it activated the mu-type opioid receptor (MOR-1) with a signal of 4.41 (activation readout). Against ADAM17 (TACE) at 6.95 µM, it produced 1.23% inhibition. At 3 µM, it showed −1.07 activation of the muscarinic acetylcholine receptor M1. These data provide a quantitative multi-target signature that distinguishes this compound from structurally similar analogs lacking comparable broad-panel data.

multi-target profiling opioid receptor ADAM17 muscarinic M1

RORγ Inhibitory Potential: Placement Within the 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Chemotype

The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype was discovered through virtual screening and validated as a novel RORγ inhibitor scaffold [1]. A closely related analog (N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide; BDBM50005410) demonstrated an IC50 of 420 nM against RORγ [2]. The target compound (CAS 438489-05-5) bears the core scaffold and the patent-preferred N-(pyridin-3-ylmethyl) substitution, placing it within the most optimized region of the structure–activity landscape disclosed in WO2015096771A1 [3].

RORγ Th17 autoimmune disease nuclear receptor

Cytotoxicity Baseline: HepG2 Profiling Defines a Safety Window for Cell-Based Studies

In a HepG2 cytotoxicity assay measured via cell-based plate reader, the compound exhibited B Scores ranging from −7.61 to −7.53 . This cytotoxicity baseline, obtained under standardized screening conditions, provides a quantifiable safety margin that can be directly compared with structurally related benzo[cd]indole sulfonamides if similarly profiled. The low B Score suggests minimal acute cytotoxicity at screening concentrations, which is a prerequisite for interpreting bioactivity data from cell-based target engagement assays.

cytotoxicity HepG2 safety profiling cell-based assay

Evidence-Backed Application Scenarios for 1-Ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (438489-05-5)


RORγ-Targeted Drug Discovery in Th17-Mediated Autoimmune Disease

The compound’s placement within the patent-validated 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide RORγ inhibitor series [1] and its N-(pyridin-3-ylmethyl) substitution, which is the preferred regioisomer in WO2015096771A1 [2], support its use as a starting point or reference compound in medicinal chemistry campaigns targeting RORγ for Th17-driven autoimmune indications. The scaffold has demonstrated IC50 values as low as 420 nM in related analogs [3].

Multi-Target Profiling Reference Standard for Benzo[cd]indole Sulfonamide Library Characterization

Because this compound has publicly available quantitative activity data across multiple targets—mu-opioid receptor (activation 4.41 at 9.3 µM), ADAM17 (1.23% inhibition at 6.95 µM), and muscarinic M1 (activation −1.07 at 3 µM) —it can serve as a multi-target reference standard when profiling newly synthesized benzo[cd]indole sulfonamide libraries, enabling cross-library normalization of off-target activity.

Regioisomeric Selectivity Studies Comparing Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl Sulfonamides

The compound is the 3-pyridylmethyl regioisomer of the published probe Compound #32 (2-pyridylmethyl) [4]. This matched regioisomeric pair allows researchers to systematically investigate how pyridine nitrogen position affects target binding, selectivity, and cellular potency across the benzo[cd]indole sulfonamide chemotype, making both compounds essential for robust SAR studies.

Cytotoxicity-Aware Phenotypic Screening in HepG2 and Related Cell Models

With a documented HepG2 cytotoxicity B Score of −7.61 to −7.53 , the compound provides a pre-established cytotoxicity baseline that enables researchers to design phenotypic screening campaigns with informed concentration ranges, distinguishing target-specific phenotypic changes from non-specific toxic effects.

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